molecular formula C9H10N2O B13029550 {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol CAS No. 1638767-81-3

{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol

Cat. No.: B13029550
CAS No.: 1638767-81-3
M. Wt: 162.19 g/mol
InChI Key: LWEDGXOZTOVXAS-UHFFFAOYSA-N
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Description

{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent reduction to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It serves as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They are investigated for their activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • {1H-pyrrolo[2,3-b]pyridin-5-yl}methanol
  • {1-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol
  • {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}ethanol

Uniqueness

{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the nitrogen atom and the methanol group at the 5-position provides distinct properties compared to other similar compounds.

Properties

CAS No.

1638767-81-3

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-5-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-11-3-2-8-4-7(6-12)5-10-9(8)11/h2-5,12H,6H2,1H3

InChI Key

LWEDGXOZTOVXAS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=CN=C21)CO

Origin of Product

United States

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